Isoplagiochin C

説明

Overview of Bisbibenzyls as Natural Products

Bisbibenzyls are phenolic compounds characterized by a core structure comprising four aromatic rings and two ethane bridges. nih.govmdpi.com They are secondary metabolites, meaning they are not directly involved in the primary functions of a plant, such as growth and reproduction, but rather play roles in defense and adaptation to environmental stress. nih.gov The biosynthesis of these compounds is believed to originate from the dimerization of two lunularin units. nih.govrsc.org

Bryophytes, which include liverworts, mosses, and hornworts, are among the oldest terrestrial plants. nih.gov Liverworts, in particular, are a rich source of a diverse array of lipophilic compounds, including terpenoids and aromatic compounds like bibenzyls and bisbibenzyls. nih.govbotanyjournals.com These compounds are often stored in specialized organelles called oil bodies and are thought to contribute to the plant's defense mechanisms against herbivores, pathogens, and environmental stressors like desiccation. mdpi.com The presence and structural variety of bisbibenzyls are considered unique chemical signatures of liverworts. mdpi.comresearchgate.net

The structural diversity of bisbibenzyls is a key feature of this class of natural products. mdpi.com This diversity arises from several factors, including the different ways the four aromatic rings are connected and the various substituents, such as hydroxyl and/or alkoxy groups, that adorn the core structure. nih.govrsc.org Further diversification can occur through processes like halogenation and oxidation, which can lead to the formation of dimers or additional rings. nih.govrsc.org To date, over 125 different bisbibenzyls have been identified in liverworts. acs.org

The broad class of bisbibenzyls can be categorized into several subtypes based on their core structures and connectivity. These subtypes include cyclic and macrocyclic variations. nih.gov Some of the recognized subtypes are the marchantin-type, isoriccardin-type, plagiochin-type, and isoplagiochin-type. semanticscholar.org This classification helps to organize the vast number of known bisbibenzyls and provides a framework for understanding their structural relationships.

| Bisbibenzyl Subtype | General Structural Feature |

| Marchantin-type | Macrocyclic structure with specific ether linkages. |

| Isoriccardin-type | Characterized by a different pattern of ether bridges compared to marchantins. |

| Plagiochin-type | Possesses a biphenyl linkage between the ortho positions of the benzylic methylenes. mdpi.com |

| Isoplagiochin-type | Features two biphenyl linkages. oup.com |

Structural Diversity within the Bisbibenzyl Class

Contextualization of Isoplagiochin C within the Bisbibenzyl Family

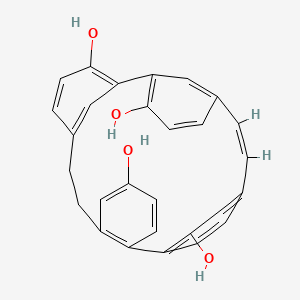

This compound is a macrocyclic bisbibenzyl that belongs to the isoplagiochin subtype. semanticscholar.org It was first isolated from the liverwort Plagiochila fruticosa. oup.combeilstein-journals.org

This compound and its related compounds are distinguished from the plagiochin-type bisbibenzyls by the nature of their macrocyclic ring linkages. While plagiochin-type compounds have one ether bridge and one biaryl bond, the isoplagiochin subtype, including this compound, possesses two biaryl linkages. oup.comoup.com

The molecular framework of this compound is of considerable scientific interest due to its complex stereochemistry. beilstein-journals.org Its structure (C₂₈H₂₂O₄) contains two benzyl methylene groups and cis-olefinic protons. oup.com A key feature is an additional phenolic hydroxyl group on the D-ring, distinguishing it from the related Isoplagiochin A, which has an ether oxygen at that position. mdpi.comoup.com

特性

分子式 |

C28H22O4 |

|---|---|

分子量 |

422.5 g/mol |

IUPAC名 |

(20Z)-pentacyclo[20.2.2.110,14.115,19.02,7]octacosa-1(24),2(7),3,5,10(28),11,13,15,17,19(27),20,22,25-tridecaene-5,13,16,24-tetrol |

InChI |

InChI=1S/C28H22O4/c29-21-8-10-22-20(16-21)7-3-18-6-12-27(31)25(14-18)24-13-17(5-11-26(24)30)1-2-19-4-9-23(22)28(32)15-19/h1-2,4-6,8-16,29-32H,3,7H2/b2-1- |

InChIキー |

AANIEYOTXCALEB-UPHRSURJSA-N |

異性体SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O |

正規SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O |

同義語 |

isoplagiochin C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Isoplagiochin C

Identification of Natural Sources of Isoplagiochin C

This compound is a compound found exclusively within a specific group of primitive plants known as liverworts (Marchantiophyta). beilstein-journals.orgmdpi.com These non-vascular plants are the primary producers of this complex molecule.

Liverwort Species as Primary Producers

Scientific investigations have successfully identified several liverwort species as the natural reservoirs of this compound. These include Plagiochila fruticosa, Plagiochila deflexa, Herbertus sakuraii, and Lepidozia fauriana. beilstein-journals.orgbioone.orgbeilstein-journals.org The presence of this compound and related bis(bibenzyls) is considered a significant chemosystematic marker in the study of liverworts. researchgate.net

Table 1: Liverwort Species Known to Produce this compound

| Species Name | Family | Reference |

|---|---|---|

| Plagiochila fruticosa | Plagiochilaceae | beilstein-journals.orgmdpi.com |

| Plagiochila deflexa | Plagiochilaceae | beilstein-journals.org |

| Herbertus sakuraii | Herbertaceae | beilstein-journals.orgresearchgate.net |

Advanced Isolation and Purification Protocols for this compound from Bryophytic Extracts

The extraction and purification of this compound from its natural liverwort sources necessitate a multi-step approach involving modern phytochemical techniques. mdpi.com These protocols are designed to efficiently separate the target compound from a complex mixture of other plant metabolites.

Solvent Extraction Techniques

The initial step in isolating this compound involves the extraction of the raw plant material using various organic solvents. The choice of solvent is crucial and is based on the polarity of the target compound. Commonly employed solvent systems for the extraction of bis(bibenzyls) from bryophytes include diethyl ether-methanol (Et2O-MeOH) and ethanol (EtOH). beilstein-journals.orgmdpi.com These solvents effectively solubilize this compound and other lipophilic constituents from the liverwort tissues. To enhance the extraction efficiency, methods such as sonication or extended extraction periods are often utilized. mdpi.com

Chromatographic Purification Strategies

Following the initial solvent extraction, the crude extract, which contains a mixture of various compounds, undergoes further purification using chromatographic techniques. mdpi.com Column chromatography is a principal method, with silica gel being a commonly used stationary phase due to its ability to separate compounds based on polarity. mdpi.comcolumn-chromatography.com Another effective stationary phase is Sephadex LH-20, a size-exclusion chromatography medium that separates molecules based on their size. mdpi.comresearchgate.net The fractions collected from the column are then often subjected to preparative Thin Layer Chromatography (TLC) for final purification, yielding this compound in a highly pure form. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of Isoplagiochin C

Application of Advanced NMR Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the complex structure of Isoplagiochin C. mdpi.comresearchgate.net

The planar structure and the intricate network of proton and carbon connectivities in this compound were established through a combination of two-dimensional (2D) NMR experiments. mdpi.comresearchgate.net Techniques such as Correlation Spectroscopy (COSY) were used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlated protons to their directly attached carbons. slideshare.netwikipedia.orgsdsu.edu

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| C-2 | 155.0 | - |

| C-3 | 113.4 | 6.58 (d, 2.5) |

| C-4 | 155.9 | - |

| C-5 | 111.7 | 6.45 (d, 2.5) |

| C-6 | 131.6 | - |

| C-7 | 36.5 | 2.50-2.65 (m) |

| C-8 | 35.1 | 2.50-2.65 (m) |

| C-2' | 154.4 | - |

| C-3' | 123.5 | 6.90 (d, 2.0) |

| C-4' | 155.1 | - |

| C-5' | 115.4 | 6.62 (dd, 8.0, 2.0) |

| C-6' | 121.5 | 6.75 (d, 8.0) |

| C-7' | 118.1 | - |

| C-8' | 127.2 | - |

| C-10' | 126.9 | 6.95 (s) |

| C-11' | 136.8 | - |

| C-12' | 127.2 | - |

| C-13' | 155.8 | - |

| C-14' | 111.8 | 6.85 (s) |

Note: The data presented here is compiled from published literature and may have been measured in different deuterated solvents. semanticscholar.org Assignments may be interchangeable in some cases as indicated in the original sources.

Temperature-dependent NMR studies have been crucial in understanding the dynamic nature of this compound. beilstein-journals.orgacs.org These investigations revealed that while the molecule as a whole is configurationally stable at room temperature, it exists as a mixture of rapidly interconverting diastereomers. nih.govacs.org Specifically, only one of the two biaryl axes is configurationally stable on the NMR timescale at room temperature. beilstein-journals.orgnih.gov

2D NMR Techniques (e.g., HMBC, HMQC, NOESY, COSY, HSQC)

Chiroptical Methods for Absolute Configuration Assignment

The determination of the absolute configuration of this compound has relied heavily on chiroptical methods, which are particularly suited for chiral molecules that lack traditional stereocenters. nih.govacs.org

The absolute configuration of this compound was first established through a combination of experimental Circular Dichroism (CD) spectroscopy and quantum chemical CD calculations. nih.govacs.orgnih.gov This approach is powerful for assigning the absolute stereostructure of complex chiral molecules, even those that are structurally unprecedented. nih.gov

By comparing the experimental CD spectrum of naturally occurring this compound with the spectra calculated for its possible stereoisomers, the absolute configuration was assigned. nih.govacs.org The calculations, which took into account the molecule's conformational flexibility and dynamic behavior, established that the naturally occurring enantiomer from Plagiochila deflexa possesses a P-configuration at its stereochemically stable biaryl axis. nih.govacs.org This assignment was a significant milestone, as it was the first time the absolute configuration of a cyclic bisbibenzyl had been determined. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, coupled with a CD detector, has been employed to determine the enantiomeric ratio of this compound in natural isolates. nih.govacs.org This technique separates the enantiomers, and the online CD detection allows for their chiroptical characterization. nih.govresearchgate.net

This analysis revealed that this compound isolated from the liverwort Plagiochila deflexa is not enantiomerically pure. nih.govacs.org It exists as a mixture of enantiomers in an 85:15 ratio, with the major enantiomer being the one with the P-configuration at the stable biaryl axis. nih.govacs.org This was the first time the enantiomeric ratio of a cyclic bisbibenzyl natural product was determined. nih.govacs.org

Circular Dichroism (CD) Spectroscopy and Quantum Chemical CD Calculations

Crystallographic Analysis of this compound and its Derivatives

While obtaining suitable crystals of natural products for X-ray crystallographic analysis can be challenging, this technique provides definitive proof of a molecule's three-dimensional structure. mdpi.comgla.ac.uk In the case of this compound and its derivatives, X-ray analysis has been used to confirm structural assignments. researchgate.netresearchgate.net For instance, the structure of a dichlorinated derivative of this compound was elucidated in part by X-ray crystallography, which provided unambiguous evidence for its molecular conformation. semanticscholar.org Although direct crystallographic data for the parent this compound from a natural source is not explicitly detailed in the provided search results, the analysis of its derivatives has been instrumental in solidifying the structural understanding of this class of compounds. researchgate.netsemanticscholar.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The macrocyclic structure of this compound presents a fascinating case for stereochemical analysis. nih.gov Although it lacks traditional stereogenic centers, the molecule exhibits chirality at room temperature due to significant ring strain. nih.govacs.orgacs.org This configurational stability has been extensively studied through computational methods, including conformational analysis and molecular dynamics (MD) simulations, to understand its unique three-dimensional structure and flexibility. acs.orgresearchgate.netunicamp.br

Investigation of Stereochemical Elements and Helicity

Investigations into the conformational space revealed that these three stereogenic elements are not equivalent in their stability. acs.org One of the biaryl axes, referred to as the 'upper' axis joining carbons C-12' and C-14 (Axis A), possesses a high rotational barrier, making it configurationally stable at ambient temperatures. nih.govacs.orgacs.org In contrast, the second biaryl axis (Axis B) and the helical stilbene moiety (Unit C) are considerably more flexible. acs.orgbeilstein-journals.org

This disparity in stability means that for each stable configuration of Axis A (either P or M), there exists a population of four rapidly interconverting diastereomers at room temperature, corresponding to the different arrangements of the more flexible Axis B and Unit C. acs.orgbeilstein-journals.orgnih.gov These interconverting diastereomers are often referred to as conformers C1 through C4. beilstein-journals.orgnih.gov

The absolute configuration of the dominant, naturally occurring form of this compound was determined by comparing its experimental circular dichroism (CD) spectrum with spectra calculated through quantum chemical methods. acs.orgacs.orgbeilstein-journals.org The results showed a clear agreement for the enantiomer with a P-configuration at the stereochemically stable 'upper' biaryl axis (Axis A). acs.orgacs.org Further analysis of the natural product isolated from the liverwort Plagiochila deflexa showed that it is not enantiomerically pure, but rather a mixture with an 85:15 ratio favoring the P-configured enantiomer. nih.govacs.orgacs.org

Table 1: Stereogenic Elements of this compound

This table summarizes the three key stereogenic elements within the this compound molecule and their relative stability at room temperature.

| Stereogenic Element | Description | Configurational Stability |

| Axis A | 'Upper' biaryl axis (C-12' to C-14) | Stable |

| Axis B | Second biaryl axis | Flexible (interconverting) |

| Unit C | Helical stilbene unit | Flexible (interconverting) |

Modeling of Rotational Barriers and Conformational Flexibility

To quantify the conformational dynamics of this compound, researchers have employed detailed computational modeling. amazonaws.com The conformational analysis typically begins with geometries generated by force fields like the Tripos force field, which are then optimized using semiempirical methods such as AM1 or PM3. researchgate.netamazonaws.com

The calculated rotational barriers provide a quantitative measure of this flexibility. The barrier for racemization, which involves the inversion of the stable Axis A, was experimentally determined to be 101.6 kJ/mol by measuring racemization rates at different temperatures. nih.govacs.orgacs.orgamazonaws.com This high barrier confirms its stability at room temperature. In stark contrast, the calculated rotational barriers for the more flexible elements are substantially lower. acs.org

Table 2: Calculated Rotational Energy Barriers for this compound

This interactive table presents the calculated energy barriers for rotation around the three principal stereogenic elements of this compound, highlighting their differing degrees of flexibility.

| Stereogenic Element | Calculated Rotational Barrier (kJ/mol) | Implication |

| Axis A | 101.6 | Configurationally stable at room temperature |

| Axis B | 29.5 | High flexibility, rapid interconversion |

| Unit C | 21.2 | Very high flexibility, rapid interconversion |

These computational studies, combining conformational analysis and molecular dynamics, have been crucial in building a comprehensive model of this compound's complex stereochemistry. acs.orgbeilstein-journals.org They explain how a molecule without a classic chiral center can exist as stable, optically active atropisomers due to restricted rotation imposed by its macrocyclic structure. nih.gov

Total Synthesis and Synthetic Methodologies of Isoplagiochin C

Historical Context of Isoplagiochin C Total Synthesis

The total synthesis of this compound and its analogues has been a subject of investigation for several years, driven by the molecule's intriguing structural features and the potential biological activities of bis(bibenzyl) compounds. beilstein-journals.orglookchem.com Early synthetic efforts and structural studies laid the groundwork for more advanced and stereoselective approaches. lookchem.comresearchgate.net The inherent chirality of the this compound framework, arising from its atropisomeric nature, has made its enantioselective synthesis a particularly challenging goal. beilstein-journals.orgresearchgate.net

Initial synthetic strategies often focused on constructing the macrocyclic ring as the key step, employing various coupling reactions. lookchem.comresearchgate.net Over time, the focus has shifted towards more convergent and efficient routes, including the use of solid-phase synthesis techniques to facilitate the preparation of analogues. researchgate.netsoton.ac.uk A significant milestone in the field was the development of methods to control the stereochemistry of the biaryl axes, which is crucial for obtaining enantiopure this compound. researchgate.netacs.org These historical efforts have not only provided access to this complex natural product but have also contributed to the broader field of macrocycle synthesis and atroposelective catalysis. acs.orgresearchgate.net

Key Synthetic Strategies and Reactions Utilized

The synthesis of the this compound macrocycle has been accomplished through a variety of innovative and powerful synthetic methodologies. These strategies often involve the construction of the biaryl and bibenzyl units, followed by a crucial macrocyclization step. The choice of reaction for this ring closure is critical due to the significant ring strain of the target molecule. beilstein-journals.orgd-nb.info

McMurry Cyclization

The McMurry reaction has proven to be a robust and effective method for the final ring-closure step in the synthesis of this compound and its derivatives. beilstein-journals.orgd-nb.info This low-valent titanium-mediated reductive coupling of two carbonyl groups to form an alkene is particularly well-suited for creating sterically hindered or strained ring systems. beilstein-journals.orgbeilstein-journals.org In the context of this compound synthesis, an intramolecular McMurry cyclization of a dialdehyde precursor has been successfully employed to form the stilbene bridge, a key structural element of the macrocycle. beilstein-journals.orgd-nb.info This protocol is considered more rigorous than other methods like the Wittig reaction, especially for constructing significantly strained frameworks. beilstein-journals.org The reaction has been utilized to synthesize not only the natural product framework but also modified analogues with enhanced ring strain. beilstein-journals.orgd-nb.info

Sonogashira Protocol

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been a cornerstone in the synthesis of this compound precursors. beilstein-journals.orgd-nb.infowikipedia.org This protocol allows for the flexible and efficient introduction of two-carbon bridges between aryl units, a key feature of the this compound structure. beilstein-journals.orgd-nb.info Typically, the synthesis involves the coupling of a terminal alkyne with an iodoarene using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst. beilstein-journals.orglibretexts.org The resulting tolane (diphenylacetylene) moiety can then be further manipulated, for instance, through partial hydrogenation to a Z-stilbene, which is a direct precursor to the macrocyclization step. beilstein-journals.orgd-nb.info The Sonogashira reaction's reliability and functional group tolerance have made it an indispensable tool in the modular assembly of the complex acyclic precursors required for the total synthesis of this compound. beilstein-journals.orggelest.com

Suzuki and Wittig Protocols

The Suzuki and Wittig reactions are fundamental tools that have been extensively used in the construction of the this compound framework. researchgate.netresearchgate.net The Suzuki coupling, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is frequently employed to form the biaryl linkages within the molecule. beilstein-journals.orgsoton.ac.uk This reaction is highly valued for its mild conditions and functional group tolerance. organic-chemistry.org For instance, a Suzuki coupling can be used to connect different aromatic rings to build the backbone of the macrocycle precursor. beilstein-journals.orgsoton.ac.uk

The Wittig reaction, which forms an alkene from an aldehyde or ketone and a phosphonium ylide, has been utilized for the crucial macrocyclization step. beilstein-journals.orgsoton.ac.uk An intramolecular Wittig reaction can be used to form the stilbene bridge and close the macrocyclic ring. beilstein-journals.org However, the success of this approach can be limited by the degree of ring strain in the target molecule. beilstein-journals.org In some cases, the Wittig protocol has been found to be less effective than the McMurry reaction for the synthesis of highly strained Isoplagiochin analogues. beilstein-journals.org Nevertheless, the combination of Suzuki and Wittig reactions provides a powerful and flexible strategy for the synthesis of this compound and its chlorinated derivatives. researchgate.netresearchgate.net

Pd-Catalyzed Intramolecular Reactions (e.g., Stille-Kelly, Suzuki-Miyaura, Heck)

Palladium-catalyzed intramolecular reactions are pivotal in the synthesis of this compound, enabling the crucial macrocyclization step. researchgate.netunivie.ac.at The Stille-Kelly coupling , a variation of the Stille reaction, involves an intramolecular coupling of an organostannane with an aryl halide. wikipedia.orgyoutube.com This method has been successfully applied to the synthesis of related macrocyclic bis(bibenzyls). researchgate.netresearchgate.net

The intramolecular Suzuki-Miyaura reaction is another powerful tool for forming the macrocyclic ring. researchgate.netnih.gov This reaction involves the coupling of a boronic acid or ester with an aryl halide within the same molecule, driven by a palladium catalyst. nih.gov It has been effectively used in the synthesis of Isoplagiochin D, a closely related compound. researchgate.net

The intramolecular Heck reaction , the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, has emerged as a key strategy for the atroposelective synthesis of this compound and D. lookchem.comacs.orgresearchgate.net This reaction can be rendered enantioselective by using chiral ligands, such as BINAP, allowing for the control of the axial chirality of the biaryl moiety during the ring-closing step. lookchem.comacs.org This atroposelective Heck macrocyclization represents a significant advancement, enabling the synthesis of enantiopure Isoplagiochin natural products. acs.orgnih.govchemrxiv.org

| Reaction | Description | Application in Isoplagiochin Synthesis | Key Features |

| Stille-Kelly Coupling | Intramolecular Pd-catalyzed coupling of an organostannane and an aryl halide. wikipedia.orgyoutube.com | Synthesis of related macrocyclic bis(bibenzyls). researchgate.netresearchgate.net | Forms C(sp²)-C(sp²) bonds. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Intramolecular Pd-catalyzed coupling of an organoboron compound and an aryl halide. nih.gov | Macrocyclization to form the ring structure. researchgate.net | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Heck Reaction | Intramolecular Pd-catalyzed coupling of a vinyl/aryl halide and an alkene. acs.orgresearchgate.net | Atroposelective macrocyclization to control axial chirality. lookchem.comacs.org | Can be made enantioselective with chiral ligands. acs.orgchemrxiv.org |

Alkyllithium-Mediated Macrocyclization

While less commonly cited in the most recent literature for this compound itself, alkyllithium-mediated reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. In the broader context of macrocycle synthesis, such as in the case of plagiochins C and D, a Wurtz-type coupling, which can be conceptually related to reactions involving organolithium species, has been used to close the 16-membered ring. researchgate.netresearchgate.net These methods typically involve the generation of a highly reactive organometallic intermediate that then undergoes an intramolecular coupling. While specific details on an alkyllithium-mediated macrocyclization for this compound are not prevalent in the provided search results, the use of related strong base or organometallic-mediated cyclizations in the synthesis of similar bis(bibenzyl) macrocycles suggests its potential applicability. researchgate.netresearchgate.net

Directed Deracemization through Axis-to-Axis Chirality Transfer

A novel and efficient method for obtaining enantiopure this compound from a racemic mixture involves a process of directed deracemization. researchgate.netresearchgate.net This strategy is built on the concept of axis-to-axis chirality transfer, leveraging the distinct stereochemical properties of the two biaryl axes within the this compound molecule. researchgate.netresearchgate.net

This compound possesses two biaryl axes, designated as axis A and axis B. Due to the constraints of the macrocyclic structure, axis A is configurationally stable at room temperature. researchgate.netresearchgate.netacs.org In contrast, axis B is stereochemically unstable, meaning its atropisomers can interconvert. researchgate.netresearchgate.net

The deracemization process is initiated by the diesterification of racemic this compound with an enantiopure chiral auxiliary. A key example of this is the use of enantiopure (P)-1,1′-binaphthyl-2,2′-dicarboxylic acid. researchgate.netresearchgate.net This reaction creates a pair of diastereomeric dilactones. The formation of these dilactones serves to lock the otherwise unstable axis B into a specific (P)-configuration. researchgate.netresearchgate.net This results in two separable diastereomers: (PA,PB,P)-3 and (MA,PB,P)-3.

Atroposelective Synthesis via Chiral Ligands (e.g., BINAP)

The atroposelective synthesis of isoplagiochin-type macrocycles represents a direct approach to obtaining enantiomerically enriched products. acs.orgnih.gov A key strategy employed is the atroposelective Heck macrocyclization. acs.orgnih.govresearchgate.net This method is particularly significant because the ring-closure step establishes the configurationally stable biaryl axis (axis A) within the macrocycle. acs.orgnih.govresearchgate.net

The success of this enantioselective transformation hinges on the use of a chiral catalyst, typically a palladium complex bearing a chiral phosphine ligand. researchgate.netacs.org The ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been prominently utilized in this context. researchgate.netacs.orgresearchgate.net By employing a specific enantiomer of BINAP (e.g., (M)-BINAP), the cyclization can be directed to favor the formation of one atropisomer over the other. researchgate.net

In the synthesis of Isoplagiochin D, a close structural analogue of this compound, an intramolecular Heck reaction catalyzed by a palladium-BINAP complex was shown to produce the macrocyclic product with moderate enantioselectivity. researchgate.net For instance, the use of an (M)-BINAP ligand resulted in a 37% enantiomeric excess (ee) for the corresponding (M)-atropisomer, albeit in a modest yield of 22%. researchgate.netlookchem.com While the enantioselectivity was not exceptionally high in this initial report, it demonstrated the viability of using chiral ligands to control the stereochemistry during the crucial macrocyclization step. acs.orgresearchgate.net This approach laid the groundwork for further refinements in the atroposelective synthesis of the isoplagiochin framework. acs.org

Synthesis of Enantiopure this compound

The preparation of enantiopure this compound has been achieved through methods starting from synthetic racemic material. researchgate.netresearchgate.net These strategies are critical as the distinct enantiomers of chiral molecules often exhibit different biological activities. The approaches developed rely on sophisticated principles of stereochemistry to resolve racemic mixtures or to directly synthesize the desired enantiomer. researchgate.netresearchgate.net

One of the primary challenges is controlling the axial chirality of the two biaryl axes within the macrocyclic structure. acs.org As previously noted, one axis is configurationally stable while the other is not, leading to a complex stereochemical landscape. researchgate.netresearchgate.net The successful synthesis of enantiopure this compound has been accomplished by exploiting these unique properties. researchgate.netresearchgate.net

Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as resolution, is a fundamental technique in stereoselective synthesis. spcmc.ac.inlibretexts.org Since enantiomers possess identical physical properties like solubility and melting point, their direct separation is generally not feasible. spcmc.ac.inlibretexts.org The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated. spcmc.ac.inlibretexts.orgub.edu

For this compound, a highly effective chemical resolution has been developed. researchgate.net This method involves reacting the racemic mixture of this compound with an enantiomerically pure resolving agent. researchgate.net As detailed in section 4.2.6, the use of enantiopure (P)-1,1′-binaphthyl-2,2′-dicarboxylic acid converts the racemic this compound into a pair of diastereomeric dilactones. researchgate.netresearchgate.net These diastereomers can then be separated using standard chromatographic techniques. Following separation, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure (PA)- and (MA)-Isoplagiochin C. researchgate.net

In addition to chemical resolution, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for resolving racemic mixtures of axially chiral compounds. acs.org This method has been successfully applied to resolve the enantiomers of blestriarene C, a structurally related macrocyclic compound, on a preparative scale. acs.org

Table 1: Comparison of Resolution Strategies

| Technique | Principle | Application to this compound / Analogues | Reference |

|---|---|---|---|

| Chemical Resolution | Formation of separable diastereomers using a chiral resolving agent. | Successfully applied to this compound using (P)-1,1′-binaphthyl-2,2′-dicarboxylic acid. | researchgate.net |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Used for preparative scale resolution of related macrocyclic compounds like blestriarene C. | acs.org |

Stereochemical Control in Macrocyclization

The atroposelective Heck coupling has emerged as a promising strategy. acs.orgnih.govacs.org In this reaction, a chiral ligand on the metal catalyst, such as palladium, influences the spatial arrangement of the transition state, thereby favoring the formation of one atropisomer over the other. acs.orgnih.gov The use of chiral BINAP ligands has been demonstrated to induce moderate enantioselectivity in the synthesis of the isoplagiochin framework. researchgate.netlookchem.com

More advanced methods have achieved even higher levels of stereocontrol. For the synthesis of enantiopure Isoplagiochin D, a strategy involving an atropo-diastereoselective Heck coupling was developed. researchgate.netnih.gov This approach utilized an enantiopure sulfinyl auxiliary attached to the ortho-position of the flexible biaryl axis of the acyclic precursor. researchgate.netnih.gov This chiral auxiliary directs the palladium-catalyzed macrocyclization, resulting in the formation of the macrocycle with excellent diastereoselectivity (up to 98% de). researchgate.netnih.gov The traceless nature of the sulfinyl group is a key advantage, as it can be subsequently removed and converted into a hydroxyl group to furnish the final natural product with high enantiomeric excess (>98% ee). researchgate.net

These examples underscore the importance of the catalyst and substrate design in governing the stereochemistry of the macrocyclization process, enabling the synthesis of enantiopure macrocyclic bis(bibenzyls). nih.govnih.gov

Preparation of Modified Isoplagiochin-Type Macrocycles and Derivatives

To explore the structural and functional properties of the isoplagiochin framework, researchers have synthesized a range of modified macrocycles and derivatives. beilstein-journals.orgnih.govd-nb.info These studies often involve altering the two-carbon bridges that connect the biaryl units, introducing different degrees of rigidity and ring strain into the macrocyclic system. beilstein-journals.orgnih.gov

Synthetic strategies have been developed to replace the saturated ethylene or Z-stilbene bridges found in the natural products with more rigid E-stilbene or even tolane (alkyne) moieties. beilstein-journals.orgnih.govd-nb.info The synthesis of these analogues provides insight into the structural limits and stability of the isoplagiochin macrocycle. beilstein-journals.org Molecular mechanics and semi-empirical calculations, in conjunction with experimental synthesis, have shown that introducing an E-double bond or an alkyne bridge significantly increases ring strain, making these structures less tolerated compared to the saturated or Z-alkene bridges of the natural compounds. beilstein-journals.org

A flexible synthetic pathway to these modified structures often employs Sonogashira coupling to introduce the two-carbon aryl bridges as alkynes. beilstein-journals.orgnih.govd-nb.info For the challenging macrocyclization step to form these highly strained frameworks, the McMurry reaction has proven to be a powerful tool. beilstein-journals.orgnih.govresearchgate.net This low-valent titanium-mediated reductive coupling of two carbonyl groups is effective in forming the carbon-carbon double bond to close the ring, even in cases where other methods like the Wittig reaction fail due to the enhanced ring strain. beilstein-journals.orgd-nb.info For example, a dialdehyde precursor containing an alkyne bridge was successfully cyclized to the corresponding tolane-containing macrocycle using the McMurry protocol. beilstein-journals.org

These synthetic efforts not only expand the library of isoplagiochin-type compounds but also provide valuable tools and knowledge for constructing other complex, ring-strained macrocyclic systems. beilstein-journals.orgd-nb.info

Chemical Biology and Mechanistic Insights into Isoplagiochin C Action

Biological Activities of Isoplagiochin-Type Compounds

Macrocyclic bis(bibenzyl)s, including Isoplagiochin C, are a class of phenolic compounds almost exclusively produced by bryophytes, particularly liverworts. beilstein-journals.orgnih.govnih.gov These natural products exhibit a wide range of biological activities, such as antimicrobial, antifungal, cytotoxic, and enzyme inhibitory effects. rsc.orgnih.gov Their unique three-dimensional structures are thought to be key to their potent biological profiles. beilstein-journals.orgnih.gov

Antimicrobial Effects

The antimicrobial activity of these compounds is not limited to MRSA. For example, Isoplagiochin D, a related compound, has shown resistance against various fungi, including Botrytis cinerea, Cladosporium cucumerinum, and Pyricularia oryzae. soton.ac.uk

Anticancer and Antiproliferative Properties

In addition to their antimicrobial effects, Isoplagiochin-type compounds and other macrocyclic bis(bibenzyl)s exhibit significant anticancer and antiproliferative activities. nih.govmdpi.com While specific studies focusing solely on this compound's anticancer mechanisms are limited, research on related compounds provides valuable insights. For instance, Isoplagiochin A and B have been shown to inhibit tubulin polymerization, a critical process in cell division, with IC50 values of 50 µM and 25 µM, respectively. nih.govsemanticscholar.orgbotanyjournals.com This suggests that a key anticancer mechanism of these compounds is the disruption of microtubule dynamics, leading to cell cycle arrest and inhibition of tumor cell growth. mdpi.comsemanticscholar.org

The structure of these macrocyclic bis(bibenzyl)s appears to be favorable for binding to tubulin. nih.govsemanticscholar.org The antiproliferative effects of these compounds have been observed in various cancer cell lines, highlighting their potential as lead structures for the development of new anticancer agents. mdpi.comnih.gov

Molecular Mechanism of Action Studies

The potent biological activities of Isoplagiochin-type compounds are rooted in their specific interactions with cellular components and their ability to disrupt essential cellular processes.

Cellular Membrane Damage and Permeability Modulation

A primary mechanism of the anti-MRSA activity of Isoplagiochin-type compounds is the direct damage to the bacterial cell membrane. researchgate.netnih.gov Studies have shown that active isomers of Isoplagiochin increase the permeability of the cytoplasmic membrane in S. aureus. researchgate.netnih.gov This is evidenced by an increased influx and efflux of ethidium bromide (EtBr), a fluorescent DNA binder that cannot readily pass through intact membranes. researchgate.netnih.gov

Furthermore, these compounds disrupt the normal intracellular ion gradients. In S. aureus cells treated with an active Isoplagiochin isomer, an increase in intracellular sodium (Na+) concentration and a decrease in potassium (K+) concentration were observed. researchgate.netnih.gov This disruption of ion homeostasis is a clear indicator of membrane damage and contributes significantly to the bactericidal effect. researchgate.net

Interaction with Key Cellular Targets

Beyond membrane disruption, Isoplagiochin-type compounds interact with specific intracellular targets. A notable example is the inhibition of tubulin polymerization. nih.govsemanticscholar.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Isoplagiochins A and B have been identified as inhibitors of tubulin polymerization. nih.govmdpi.comsemanticscholar.org The rigid, restricted biaryl ring system of these bis(bibenzyl)s is thought to be advantageous for binding to tubulin. nih.govsemanticscholar.org By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inhibiting cell proliferation. nih.govmdpi.com This mechanism is a hallmark of several successful anticancer drugs.

Investigation of Signaling Pathways and Molecular Interactions

The biological effects of Isoplagiochin-type compounds are also mediated through their influence on cellular signaling pathways. While direct investigations into the signaling pathways affected by this compound are still emerging, studies on related macrocyclic bis(bibenzyl)s provide some clues. For example, some bis(bibenzyl)s have been shown to modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer. mdpi.com

Molecular dynamics simulations have been employed to understand the structure-activity relationships of these compounds, indicating that conformational flexibility plays a significant role in their biological activity. researchgate.netnih.gov More rigid conformations, as seen in the more active anti-MRSA isomers of Isoplagiochin, appear to be crucial for their interaction with biological targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

The unique macrocyclic structure of this compound has prompted various structure-activity relationship (SAR) studies to decipher the molecular features responsible for its diverse biological activities. By synthesizing and evaluating analogues, researchers have identified key structural components and conformational properties that govern its efficacy as an antimicrobial and cytotoxic agent.

Impact of Structural Modifications on Biological Activity

Systematic modifications of the this compound scaffold have revealed that even minor structural changes can lead to significant shifts in biological activity. These studies have been crucial in understanding the compound's mechanism of action against different biological targets.

Antimicrobial Activity: SAR studies on isoplagiochin-type macrocycles have provided significant insights into their potent activity against methicillin-resistant Staphylococcus aureus (MRSA). A key factor is the geometry of the macrocyclic ring, which dictates its conformational flexibility. In a study involving synthetic geometrical isomers based on the isoplagiochin framework, analogues with a 1,2-linked or 1,3-linked C-ring demonstrated potent anti-MRSA activity. researchgate.netnih.gov In contrast, the isomer with a 1,4-linked C-ring was only weakly active. researchgate.netnih.gov This difference in activity was attributed to the increased rigidity of the 1,2- and 1,3-linked isomers compared to the more flexible 1,4-linked counterpart. researchgate.netnih.gov

The nature and position of substituents also play a critical role. Halogenation of the this compound structure has been shown to modulate its antifungal properties. For instance, chlorinated derivatives isolated from Bazzania trilobata, such as 6',8'-dichlorothis compound, exhibit significant antifungal activity against plant pathogens like Pyricularia oryzae and Septoria tritici. researchgate.net The activity of these halogenated analogues underscores the tunability of the this compound core for specific therapeutic applications.

Interactive Table: Antifungal Activity of this compound Analogues

| Compound | Target Fungus | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Isoplagiochin D | Pyricularia oryzae | 4.0 | researchgate.net |

| 6',8'-dichlorothis compound | Pyricularia oryzae | 3.9 | researchgate.net |

| 6'-chloroisoplagiochin D | Pyricularia oryzae | 2.6 | researchgate.net |

| Isoplagiochin D | Septoria tritici | 23.5 | researchgate.net |

| 6',8'-dichlorothis compound | Septoria tritici | 15.9 | researchgate.net |

| 6'-chloroisoplagiochin D | Septoria tritici | 4.5 | researchgate.net |

Antimitotic Activity: The antimitotic activity of isoplagiochin-class compounds appears to be highly dependent on the saturation level of the macrocycle. Studies on Isoplagiochin A and B, which are structurally similar to this compound, found that they inhibited tubulin polymerization. mdpi.com However, their saturated derivatives, dihydroisoplagiochin A and B, were inactive, showing IC₅₀ values greater than 100 µM. mdpi.com This suggests that the unsaturated C7'-C8' stilbene bridge is a critical structural element for interaction with tubulin, and its reduction to a bibenzyl linkage abrogates this specific activity. mdpi.com

Identification of Essential Pharmacophores for Specific Activities

Through SAR studies, researchers have proposed pharmacophore models that describe the essential three-dimensional arrangement of chemical features required for the biological activities of this compound and its analogues.

Pharmacophore for Anti-MRSA Activity: The essential pharmacophore for potent anti-MRSA activity in macrocyclic bis(bibenzyl)s, including the isoplagiochin class, consists of two distinct regions:

A hydrophilic part , which commonly features a 4-hydroxyl group on the D-benzene ring and a 2-hydroxyl group on the C-benzene ring. researchgate.netnih.gov

A hydrophobic part , characterized by an unsubstituted phenoxyphenyl group that includes the A and B benzene rings. researchgate.netnih.gov Furthermore, the conformational rigidity of the macrocycle is a determining factor for bactericidal efficacy. researchgate.netnih.gov

For general antifungal activity, the presence of free phenolic hydroxyl groups on the aromatic rings has been identified as an important pharmacophoric element, mediating the inhibitory action. researchgate.net

Computational Approaches in SAR Analysis (e.g., Molecular Dynamics, Molecular Docking)

Computational chemistry has been an indispensable tool for understanding the complex stereochemistry and conformational dynamics of this compound, providing insights that are difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations have been instrumental in elucidating the relationship between the three-dimensional structure of isoplagiochin analogues and their biological function. Simulations performed on geometrical isomers of an isoplagiochin-based macrocycle confirmed that the potent anti-MRSA isomers (1,2- and 1,3-linked) were conformationally more rigid than the inactive 1,4-linked isomer. researchgate.netnih.gov

Molecular Docking: While specific molecular docking studies for this compound are not extensively detailed, research on related macrocyclic compounds provides a strong rationale for its application. For example, molecular docking analyses of plagiochilins, which share structural similarities, have been used to model their binding to the pironetin site of α-tubulin. researchgate.netmdpi.com These studies identified key interactions, such as the importance of hydroxyl or carbonyl groups for recognition by the protein. researchgate.netmdpi.com Such computational approaches are vital for generating hypotheses about the binding mode of this compound to its molecular targets, like tubulin, and for guiding the rational design of new, more potent analogues.

Biosynthetic Considerations for Isoplagiochin C

Proposed Biosynthetic Pathways for Bisbibenzyls in Liverworts

The biosynthesis of bisbibenzyls, including Isoplagiochin C, is intrinsically linked to the phenylpropanoid pathway, a fundamental route for the production of a vast array of plant secondary metabolites. oup.com This pathway begins with the amino acid L-phenylalanine. In liverworts, this pathway shares its initial steps with flavonoid biosynthesis, another major class of phenolic compounds. oup.com

The proposed general pathway involves several key enzymatic steps:

Deamination: Phenylalanine ammonia lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid. oup.com

Hydroxylation: Cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid. oup.com

Acylation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. oup.com

Chain Extension and Cyclization: Stilbenecarboxylate synthase (STCS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. oup.com This is followed by cyclization and aromatization to yield lunularic acid, a key bibenzyl precursor unique to liverworts and some algae. researchgate.net

From lunularic acid, the pathway proceeds towards the formation of various bibenzyl and bisbibenzyl structures. The formation of macrocyclic bisbibenzyls like this compound is hypothesized to occur through the oxidative dimerization of two bibenzyl units derived from lunularic acid. researchgate.net This critical macrocyclization step is believed to be catalyzed by specific enzymes, likely from the cytochrome P450 family, which are known to perform highly selective oxidative coupling reactions in natural product biosynthesis. oup.comnih.gov

Precursors and Enzymatic Transformations in this compound Biosynthesis

The direct precursors and specific enzymes leading to this compound are built upon the foundational pathway described above.

Key Precursors:

L-Phenylalanine: The ultimate starting block from primary metabolism.

p-Coumaroyl-CoA: The activated intermediate that enters the stilbenoid biosynthesis branch. oup.com

Malonyl-CoA: The three-carbon extender unit used in the polyketide synthesis step. oup.com

Lunularic Acid: A central bibenzyl intermediate in liverworts, serving as the monomeric unit for dimerization. researchgate.netresearchgate.net

Enzymatic Transformations: The conversion of L-phenylalanine to lunularic acid is catalyzed by a series of well-characterized enzymes. The subsequent steps toward this compound, particularly the dimerization and macrocyclization, are proposed based on the structure of the final product and biomimetic synthesis studies.

The formation of the this compound macrocycle requires the formation of two distinct linkages: a diaryl ether bond and a C-C biaryl bond, which create the cyclic structure from two bibenzyl precursors. This process is thought to involve intramolecular oxidative coupling reactions. While the specific enzymes have not been isolated and characterized for this compound synthesis, cytochrome P450 enzymes are the primary candidates for catalyzing such regioselective and stereoselective bond formations. oup.comnih.gov Total synthesis studies of related plagiochin-type bisbibenzyls often mimic this proposed biosynthetic step using palladium-catalyzed intramolecular reactions (e.g., Stille-Kelly or Heck couplings), which supports the plausibility of an oxidative coupling mechanism in nature. researchgate.netresearchgate.net

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Phenylalanine ammonia lyase (PAL) | Converts L-phenylalanine to cinnamic acid. oup.com |

| Cinnamic acid 4-hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid. oup.com |

| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. oup.com |

| Stilbenecarboxylate synthase (STCS) | Synthesizes lunularic acid from p-coumaroyl-CoA and malonyl-CoA. oup.com |

| Cytochrome P450 monooxygenases (CYPs) | Proposed to catalyze the crucial intramolecular oxidative coupling and cyclization of bibenzyl precursors to form the final macrocyclic structure. oup.comnih.gov |

Chemosystematic Relevance of this compound and Related Compounds

The distribution of secondary metabolites, particularly structurally complex ones like bisbibenzyls, often follows taxonomic lines and provides valuable chemical markers for plant classification (chemosystematics). Liverworts are exceptionally rich in these compounds, which are rare elsewhere in the plant kingdom. soton.ac.uk

This compound belongs to the plagiochin-type class of macrocyclic bisbibenzyls. The presence and structural variations of these compounds are characteristic of specific genera and families of liverworts. mdpi.com For instance, this compound and its structural relative, Isoplagiochin D, have been isolated from liverworts such as Plagiochila fruticosa and Herbertus sakuraii. beilstein-journals.org

Furthermore, this compound is considered the parent compound for a series of chlorinated bisbibenzyls known as bazzanins. eurekaselect.com The bazzanins are essentially halogenated derivatives of this compound. This biosynthetic relationship strengthens the chemosystematic link between species that produce these compounds, suggesting they possess similar enzymatic machinery for both macrocycle formation and subsequent halogenation. The occurrence of these specific bisbibenzyl skeletons can thus help delineate evolutionary relationships among liverwort species.

Biotechnological Approaches for Enhanced Production (e.g., Cell Culture, Genetic Engineering)

The unique structure and biological activities of this compound and other bisbibenzyls make them attractive targets for biotechnological production, which can overcome the limitations of slow growth and low yield from wild plant collection.

Cell and Tissue Culture: Liverwort cell and tissue cultures provide a controlled environment for producing secondary metabolites. Axenic (sterile) cultures of liverwort thallus or callus can be established and cultivated in bioreactors. mdpi.comresearchgate.net The production of bisbibenzyls in these cultures can be stimulated by elicitors—substances that trigger defense responses in plants. For example, environmental stresses like UV-C irradiation and the application of phytohormones such as abscisic acid (ABA) have been shown to induce the biosynthesis and accumulation of bisbibenzyls in cultures of the model liverwort Marchantia polymorpha. researchgate.net

Genetic Engineering: Metabolic engineering offers a more targeted approach to enhance the production of desired compounds. Research has identified key regulatory genes in the bisbibenzyl biosynthetic pathway. A basic helix-loop-helix (bHLH) transcription factor, designated PabHLH, was isolated from the liverwort Plagiochasma appendiculatum. mdpi.com This transcription factor was found to regulate the expression of several key biosynthetic genes, including PAL, 4CL, and STCS. mdpi.com

Experiments have demonstrated that:

Overexpression of the PabHLH gene in liverwort callus and thallus cultures led to a significant increase in the accumulation of bisbibenzyls. mdpi.com

Suppression of PabHLH through RNA interference (RNAi) resulted in reduced expression of the pathway genes and a marked decrease in bisbibenzyl content. mdpi.com

These findings highlight PabHLH as a prime target for genetic engineering. By overexpressing this or homologous transcription factors in cultured liverwort cells or a heterologous host system, it may be possible to significantly boost the production of valuable bisbibenzyls like this compound for research and potential pharmaceutical applications. researchgate.netmdpi.com

Analytical Methodologies for Isoplagiochin C in Research Contexts

Chromatographic Techniques for Quantitative and Qualitative Analysis (beyond isolation)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Isoplagiochin C in extracts from bryophytes like Plagiochila and Bazzania species. bioone.orgresearchgate.net Beyond simple isolation, HPLC is used for both qualitative identification and quantitative assessment. For instance, reversed-phase HPLC (RP-HPLC) on a C18 column is commonly used for separating complex mixtures of metabolites from bryophyte extracts. mdpi.comnih.gov

A rapid screening protocol utilizing Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD/MS) has been developed for the detection of macrocyclic bisbibenzyls, including this compound, in various liverwort species. mdpi.com This method is highly sensitive, allowing for the detection of very low concentrations of these compounds in a relatively short run time of 50 minutes, making it suitable for routine screening. mdpi.com

For quantitative purposes, HPLC with UV detection is effective, as the aromatic rings in this compound absorb strongly in the UV spectrum. juniperpublishers.com The choice of stationary phase is critical, especially when dealing with the compound's stereoisomers. Chiral stationary phases, such as cellulose-based columns (e.g., Chiralcel OD-H), are employed to resolve its enantiomers. amazonaws.com The enantiomeric ratio of this compound from Plagiochila deflexa was determined to be 85:15, favoring the P-configured enantiomer, through chromatography on a chiral phase. acs.org

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Chiral HPLC | Chiralcel OD-H (4.6 x 250 mm, 5 µm) | n-hexane/i-PrOH gradient | UV (254 nm), CD | Enantiomer resolution and determination of enantiomeric ratio | amazonaws.comacs.org |

| LC-DAD/MS | Not specified | Acetonitrile/Water | DAD, MS | Rapid screening and detection in crude extracts | mdpi.com |

| RP-HPLC | C18 | Methanol/Water or Acetonitrile/Water | UV | General qualitative and quantitative analysis | mdpi.comnih.gov |

Coupled Techniques for Enhanced Characterization (e.g., HPLC-CD/UV)

The structural complexity of this compound, particularly its axial chirality, necessitates the use of coupled or hyphenated analytical techniques for unambiguous characterization. acs.org The online coupling of HPLC with chiroptical detectors like Circular Dichroism (CD) and UV-Vis detectors (HPLC-CD/UV) is a powerful tool for this purpose. researchgate.nettandfonline.com

This hyphenated technique allows for the simultaneous separation of enantiomers and the acquisition of their distinct CD spectra. acs.orgtandfonline.com By comparing the experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of the separated enantiomers can be determined. researchgate.nettandfonline.com This approach was instrumental in assigning the P-configuration to the major enantiomer of this compound. acs.org The HPLC system for such an analysis typically consists of a pump, a gradient unit, a chiral column, and both a single wavelength detector and a spectropolarimeter for online CD measurements. amazonaws.com Full CD spectra are often recorded in stop-flow mode to ensure high-quality data. amazonaws.com

The combination of HPLC with mass spectrometry (MS), particularly LC-MS/MS, provides further structural information by analyzing the fragmentation patterns of the compound, complementing the data from UV and CD detectors. mdpi.com

| Technique | Components | Information Obtained | Application | Reference |

|---|---|---|---|---|

| HPLC-CD/UV | HPLC, Chiral Column, UV Detector, Circular Dichroism Spectropolarimeter | Separation of enantiomers, UV-Vis spectra, CD spectra | Determination of absolute configuration and enantiomeric purity | researchgate.netamazonaws.comacs.orgtandfonline.com |

| LC-DAD/MS | HPLC, Diode Array Detector, Mass Spectrometer | Retention time, UV-Vis spectrum, molecular weight, fragmentation pattern | Rapid screening, identification, and structural elucidation in complex mixtures | mdpi.com |

Application in Metabolomic Studies of Bryophytes

This compound is a characteristic specialized metabolite in certain liverworts, making it a key compound in metabolomic studies of these organisms. dokumen.pubdtu.dk Metabolomics aims to provide a comprehensive profile of the small molecules (metabolome) within an organism, and techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are employed for this purpose. dokumen.pub

In studies of liverworts such as Bazzania trilobata, UHPLC-HRMS analysis of extracts has successfully identified this compound among other major constituents like lignans, coumarins, and other bis-bibenzyls. dokumen.pub The annotation of these compounds is based on mass spectrometry and spectral data. dokumen.pub These metabolomic approaches are crucial for understanding the chemical diversity of bryophytes and for chemosystematics—the classification of organisms based on their chemical constituents. dtu.dksemanticscholar.org The presence and relative abundance of this compound and its chlorinated derivatives can help establish chemical relationships between different species and genera of liverworts, such as Herbertus sakuraii and Mastigophora diclados. mdpi.com Furthermore, metabolomic studies help explore the biogenesis of these compounds, suggesting that this compound may be a parent compound for chlorinated bis-bibenzyls like the bazzanins. dokumen.pubdtu.dk

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Isoplagiochin-Type Derivatives and Their Biological Activities

The unique macrocyclic structure of Isoplagiochin C, a bis(bibenzyl) found exclusively in liverworts, presents a compelling scaffold for the exploration of novel derivatives with enhanced or novel biological activities. beilstein-journals.org Research has already demonstrated that synthetic modification of the Isoplagiochin framework can lead to compounds with significant biological properties. For instance, chlorinated bis(bibenzyls) of the bazzanin type, which are derivatives of Isoplagiochin, have shown antifungal activities against phytopathogenic fungi. dtu.dk

Future research in this area should focus on a systematic approach to derivatization. This includes the synthesis of analogues with modifications at various positions of the aromatic rings and the ethylene bridges. Introducing different functional groups, such as halogens, alkyls, and ethers, could modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its interaction with biological targets. researchgate.net

A key area of interest is the synthesis of derivatives with improved antimicrobial activity. Studies on isoplagiochin-type macrocyclic bis(bibenzyl)s have revealed that their anti-MRSA (methicillin-resistant Staphylococcus aureus) activity is mediated through cell membrane damage. nih.gov The conformational rigidity of the macrocycle appears to be a crucial factor for this activity. nih.gov Therefore, synthesizing derivatives with varying degrees of flexibility in the macrocyclic ring and evaluating their effects on bacterial membranes could lead to the discovery of potent and selective antibacterial agents. nih.gov

Furthermore, the exploration of biological activities should not be limited to antimicrobial effects. Given the diverse bioactivities reported for other bis(bibenzyls), including cytotoxic, anti-inflammatory, and antioxidant properties, novel this compound derivatives should be screened against a wide range of biological targets. mdpi.comresearchgate.net The development of efficient and flexible synthetic routes, potentially utilizing solid-phase synthesis, would facilitate the creation of libraries of these novel derivatives for high-throughput screening. researchgate.net

| Compound/Derivative Type | Potential Biological Activity | Source(s) |

| Chlorinated bis(bibenzyl)s (Bazzanin type) | Antifungal | dtu.dk |

| Conformationally rigid macrocycles | Anti-MRSA | nih.gov |

| Various functionalized analogues | Cytotoxic, Anti-inflammatory, Antioxidant | mdpi.comresearchgate.net |

Deepening Mechanistic Understanding of Cellular and Molecular Interactions

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their development as therapeutic agents or research tools. Current research indicates that for some isoplagiochin-type compounds, the antibacterial mechanism involves the disruption of the bacterial cell membrane. nih.gov Specifically, active compounds increase the permeability of the cytoplasmic membrane, leading to an altered flow of ions like Na+ and K+. nih.gov

Future investigations should aim to elucidate the precise molecular interactions between this compound analogues and the components of the cell membrane. This could involve biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and solid-state NMR to study the binding affinity and insertion of these compounds into lipid bilayers of varying compositions. Identifying the specific lipid or protein targets within the membrane would provide invaluable information for designing more potent and selective compounds.

Beyond membrane interactions, it is essential to explore other potential intracellular targets. For instance, investigating whether these compounds interact with specific enzymes, transcription factors, or signaling pathways could reveal novel mechanisms of action. uni-wuerzburg.de Techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and transcriptomic or proteomic profiling of treated cells can be employed to identify cellular binding partners. Understanding these interactions at a molecular level will be critical for predicting potential off-target effects and for optimizing the therapeutic index of these compounds.

Computational Design and Synthesis of Advanced Isoplagiochin Analogues with Targeted Properties

Computational modeling and simulation are powerful tools that can guide the rational design of advanced this compound analogues with specific, targeted properties. Molecular dynamics (MD) simulations have already been used to understand the conformational flexibility of isoplagiochin-type macrocycles and its correlation with anti-MRSA activity. nih.govtum.de Such computational studies can be expanded to predict how structural modifications will affect the three-dimensional shape and dynamics of the molecule. tum.de

Future efforts in computational design should focus on several key areas. Firstly, quantitative structure-activity relationship (QSAR) studies can be developed to correlate the physicochemical properties of a series of this compound derivatives with their biological activities. This can help in identifying the key structural features required for a particular biological effect.

Secondly, molecular docking simulations can be employed to predict the binding modes of this compound analogues to specific biological targets, such as microbial enzymes or protein binding sites. mdpi.compreprints.org For example, if a specific enzyme is identified as a target, docking studies can help in designing derivatives that fit optimally into the active site, thereby enhancing their inhibitory potency. mdpi.com

The insights gained from these computational approaches can then guide the chemical synthesis of the most promising candidates. This synergy between computational design and synthetic chemistry will accelerate the discovery of advanced Isoplagiochin analogues with improved efficacy, selectivity, and pharmacokinetic properties. The total synthesis of these complex macrocycles, while challenging, has been achieved and can be adapted for the creation of these newly designed compounds. beilstein-journals.org

| Computational Method | Application in this compound Research | Source(s) |

| Molecular Dynamics (MD) Simulations | Understanding conformational flexibility and its link to bioactivity. | nih.govtum.de |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties with biological activities. | |

| Molecular Docking | Predicting binding modes to biological targets. | mdpi.compreprints.org |

Application of Advanced Omics Technologies in Bryophyte Phytochemistry Related to this compound

The application of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for advancing our understanding of this compound and other bryophyte-derived natural products. nih.gov These technologies can provide a holistic view of the biosynthesis, regulation, and biological effects of these compounds.

Genomic and transcriptomic analyses of this compound-producing liverworts can help in identifying the genes and enzymes involved in its biosynthetic pathway. mdpi.com The biosynthesis of this compound is proposed to occur through the dimerization of monomeric bibenzyl precursors derived from the phenylpropanoid pathway. dtu.dkoup.com By identifying the specific enzymes responsible for each step, it may become possible to produce this compound and its derivatives in heterologous systems, such as yeast or bacteria, which would overcome the limitations of sourcing these compounds from slow-growing bryophytes. researchgate.net

Metabolomic studies can be used to profile the chemical diversity of bryophytes and to identify novel Isoplagiochin-type compounds. mdpi.com By comparing the metabolomes of different bryophyte species or the same species grown under different environmental conditions, it may be possible to uncover new derivatives with unique biological activities. Furthermore, metabolomics can be used to study the effects of this compound on the metabolism of target organisms, providing insights into its mechanism of action.

Proteomic analysis can identify the proteins that are differentially expressed in response to treatment with this compound, offering clues about its cellular targets and downstream effects. Integrating data from these different omics platforms will provide a comprehensive understanding of the biology of this compound and pave the way for its biotechnological production and therapeutic application. nih.gov

Investigating Environmental and Ecological Roles of this compound in Bryophytes

While the pharmacological properties of this compound are a major focus of research, understanding its ecological roles in the bryophytes that produce it is equally important. Bryophytes produce a wide array of secondary metabolites that are believed to play crucial roles in their survival and interaction with the environment. mdpi.com These compounds can act as deterrents against herbivores and pathogens, protect against UV radiation, and mediate interactions with other organisms. mdpi.comresearchgate.net

Future research should investigate the specific ecological functions of this compound. This could involve studying its effects on common herbivores and pathogens of bryophytes. For example, antifeedant assays could be conducted to determine if this compound deters feeding by insects or other invertebrates. Similarly, its antimicrobial properties could be tested against a range of fungi and bacteria that are known to infect bryophytes.

Furthermore, the production of this compound may be influenced by environmental factors such as light intensity, temperature, and nutrient availability. mdpi.com Investigating how these factors affect the biosynthesis of this compound could provide insights into its physiological functions. For instance, if its production is upregulated in response to high UV radiation, it might suggest a role in photoprotection. Understanding the ecological significance of this compound will not only contribute to our knowledge of bryophyte chemical ecology but may also provide clues for its potential applications in agriculture or as a natural preservative. researchgate.net

Q & A

Q. What are the standard protocols for isolating Isoplagiochin C from bryophytic sources, and how are purity thresholds validated?

this compound is typically isolated using chromatographic techniques (e.g., column chromatography, HPLC) followed by structural elucidation via 2D NMR and X-ray crystallography . Purity validation requires ≥95% homogeneity, confirmed via HPLC-MS and comparative spectral data with published benchmarks. For bryophytes like Plagiochila species, extraction solvents (e.g., methanol-dichloromethane mixtures) must be optimized to minimize co-elution of structurally similar bibenzyls .

Q. Which spectroscopic methods are critical for resolving the stereochemical configuration of this compound?

Key techniques include:

- 2D NMR (NOESY/ROESY) : To identify spatial proximities of protons in the macrocyclic ring .

- Circular Dichroism (CD) : For determining absolute configuration by correlating Cotton effects with known chiral centers in related isoplagiochins .

- X-ray crystallography : To resolve crystal packing effects and confirm stereochemical assignments . Cross-validation across methods is essential to mitigate artifacts from conformational flexibility .

Q. How are bioactivity assays for this compound designed to ensure reproducibility?

Assays should include:

- Positive and negative controls : e.g., paclitaxel for microtubule inhibition studies .

- Dose-response curves : IC50 values must be calculated using ≥3 independent replicates with statistical significance (p < 0.05) .

- Blind experimentation : To reduce observer bias in phenotypic assays (e.g., cell cycle arrest observations) .

Advanced Research Questions

Q. What strategies address conformational heterogeneity in this compound during structure-activity relationship (SAR) studies?

Conformational dynamics, influenced by ring strain (Figure 1, ), can be stabilized via:

- Molecular docking : To identify low-energy conformers using software like AutoDock Vina.

- Dynamic NMR : To monitor ring flexibility in solution under varying temperatures .

- Synthetic analogs : Introduce substituents at aryl fragments (a–d, Figure 1 ) to restrict rotation and assess bioactivity changes.

Q. How can researchers reconcile contradictory bioactivity data for this compound across studies?

Discrepancies often arise from:

- Sample purity : Validate via orthogonal methods (e.g., HPLC coupled with UV and MS detection) .

- Assay conditions : Standardize parameters like cell line passage number, serum concentration, and incubation time .

- Data normalization : Use internal standards (e.g., β-tubulin for Western blots) to control for technical variability .

Q. What synthetic methodologies are effective for constructing this compound analogs with reduced ring strain?

Approaches include:

- Macrocyclization via Suzuki-Miyaura coupling : To assemble bibenzyl units with pre-optimized dihedral angles .

- Ring-expansion strategies : Introduce methylene spacers to alleviate steric clashes (e.g., converting 14-membered to 16-membered rings) .

- Computational modeling : Predict strain energies (e.g., using DFT calculations) to guide synthetic prioritization .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in vitro?

Q. How should researchers document synthetic procedures for this compound analogs to ensure reproducibility?

Follow RSC guidelines :

- Report reaction conditions (solvent, temperature, catalyst) to ±5% accuracy .

- Provide NMR spectral data (δ in ppm, multiplicity, J in Hz) for all intermediates .

- Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with CCDC numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。